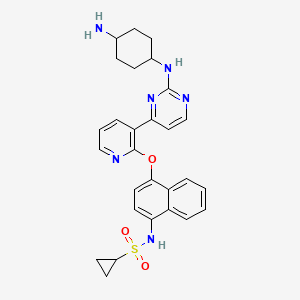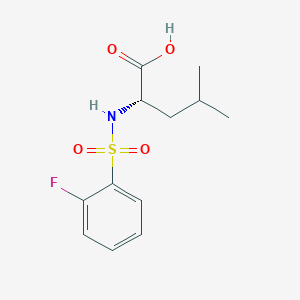
Disodium succinate-13C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium succinate-13C2 is a stable isotope-labeled compound where two carbon atoms in the succinate molecule are replaced with the carbon-13 isotope. Disodium succinate is the disodium salt of succinic acid, an intermediate product of the tricarboxylic acid cycle and a fermentation product of anaerobic metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disodium succinate-13C2 can be synthesized by reacting succinic acid-13C2 with sodium hydroxide. The reaction typically involves dissolving succinic acid-13C2 in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain this compound as a solid product .
Industrial Production Methods
Industrial production of this compound involves similar principles but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium succinate-13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fumarate.
Reduction: It can be reduced to form succinate.
Substitution: It can participate in substitution reactions where the sodium ions are replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reactions typically involve other salts or acids under controlled pH conditions.
Major Products
Oxidation: Fumarate
Reduction: Succinate
Substitution: Various salts depending on the substituting cation.
Wissenschaftliche Forschungsanwendungen
Disodium succinate-13C2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the flow of carbon atoms through metabolic pathways.
Biology: Employed in studies of cellular respiration and energy production.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the production of biodegradable polymers and as a food additive .
Wirkmechanismus
Disodium succinate-13C2 exerts its effects by participating in the tricarboxylic acid cycle, where it is converted into fumarate by the enzyme succinate dehydrogenase. This conversion is a key step in cellular respiration and energy production. The labeled carbon atoms allow researchers to track the metabolic fate of the compound and understand its role in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium succinate: The non-labeled version of the compound.
Succinic acid: The parent compound without sodium ions.
Sodium fumarate: Another salt of a tricarboxylic acid cycle intermediate
Uniqueness
Disodium succinate-13C2 is unique due to its stable isotope labeling, which makes it particularly valuable for tracing metabolic pathways and studying biochemical processes. The presence of carbon-13 allows for precise tracking using nuclear magnetic resonance spectroscopy and mass spectrometry .
Eigenschaften
Molekularformel |
C4H4Na2O4 |
|---|---|
Molekulargewicht |
164.04 g/mol |
IUPAC-Name |
disodium;(2,3-13C2)butanedioate |
InChI |
InChI=1S/C4H6O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2/i1+1,2+1;; |
InChI-Schlüssel |
ZDQYSKICYIVCPN-BQTCFENJSA-L |
Isomerische SMILES |
[13CH2]([13CH2]C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-2-fluoro-benzoic acid](/img/structure/B12399665.png)









